![molecular formula C17H16N2O4S B2623133 2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido CAS No. 2097858-06-3](/img/structure/B2623133.png)
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(pyridin-3-yl)ethane-1-sulfonamido, commonly known as FPE-1, is a novel sulfonamide compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FPE-1 is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells, making it a promising candidate for the development of anticancer drugs.
作用機序
FPE-1 exerts its anticancer activity by inhibiting the activity of CA IX, which is involved in the regulation of pH in cancer cells. Inhibition of CA IX leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to a reduction in the growth and proliferation of cancer cells. FPE-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects:
FPE-1 has been shown to exhibit potent inhibitory activity against CA IX, with an IC50 value of 0.8 nM. Inhibition of CA IX leads to a decrease in the pH of the cancer cell microenvironment, which in turn leads to a reduction in the growth and proliferation of cancer cells. FPE-1 has also been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity. In addition, FPE-1 has been shown to exhibit good selectivity towards CA IX, with minimal inhibition of other carbonic anhydrase isoforms.
実験室実験の利点と制限
FPE-1 has several advantages for use in lab experiments. It exhibits potent inhibitory activity against CA IX, making it a promising candidate for the development of novel anticancer drugs. FPE-1 has also been shown to exhibit good selectivity towards CA IX, with minimal inhibition of other carbonic anhydrase isoforms. However, FPE-1 has some limitations, including its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several future directions for research on FPE-1. One potential direction is the development of FPE-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the evaluation of FPE-1 in preclinical and clinical studies for its potential application in the treatment of cancer. Additionally, further research is needed to elucidate the mechanism of action of FPE-1 and its potential application in other disease states.
合成法
The synthesis of FPE-1 involves a multi-step process that includes the reaction of 2-furylboronic acid with 4-bromoaniline to form 2-(4-bromo-phenyl)furan, which is then treated with 2-hydroxyethylsulfonamide and pyridine-3-carboxaldehyde to yield FPE-1. The synthesis of FPE-1 has been optimized to obtain high yields and purity, making it suitable for further research and development.
科学的研究の応用
FPE-1 has been extensively studied for its potential application in the development of anticancer drugs. Research has shown that FPE-1 exhibits potent inhibitory activity against CA IX, which is overexpressed in many types of cancer cells, including breast, lung, and ovarian cancer. Inhibition of CA IX has been shown to reduce the growth and proliferation of cancer cells, making FPE-1 a promising candidate for the development of novel anticancer drugs.
特性
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16(12-19-24(21,22)15-3-1-9-18-11-15)13-5-7-14(8-6-13)17-4-2-10-23-17/h1-11,16,19-20H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEMEZRLTWTEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


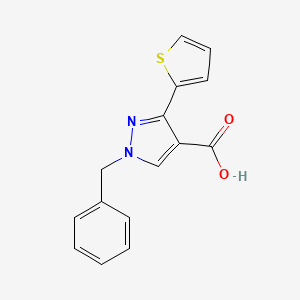
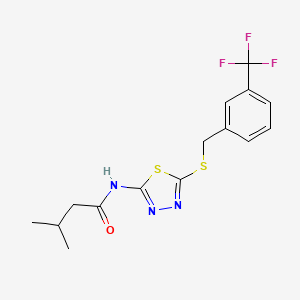

![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
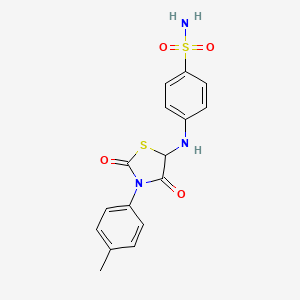
![(2,6-difluorophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2623060.png)
![1-(prop-2-yn-1-yl)-N-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine-4-carboxamide](/img/structure/B2623061.png)

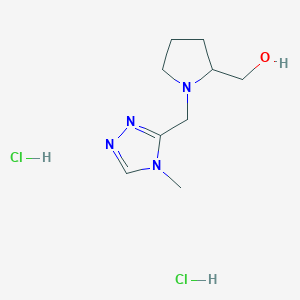
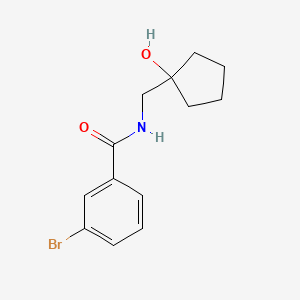
![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)

![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)